REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(Cl)(Cl)=O.[CH3:16]O>>[F:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:16])=[O:5]
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Name
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|
Quantity
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12.4 g
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Type
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reactant
|
Smiles
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FC1=C(C(=O)O)C=CC=C1C
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Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
|
100 mL
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Type
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reactant
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux until complete by TLC (1-2 h)
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Duration
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1.5 (± 0.5) h
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Type
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CUSTOM
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Details
|
the mixture was partitioned between sat. NaHCO3 and ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)OC)C=CC=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.8 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |